molecular formula C15H23NO3 B216280 N-(3-ethoxypropyl)-4-phenoxybutanamide

N-(3-ethoxypropyl)-4-phenoxybutanamide

Cat. No.: B216280
M. Wt: 265.35 g/mol
InChI Key: OAJDPKICLPKFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxypropyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the C4 position and a 3-ethoxypropyl moiety attached to the amide nitrogen.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-(3-ethoxypropyl)-4-phenoxybutanamide

InChI

InChI=1S/C15H23NO3/c1-2-18-12-7-11-16-15(17)10-6-13-19-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,16,17)

InChI Key

OAJDPKICLPKFMF-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CCCOC1=CC=CC=C1

Canonical SMILES

CCOCCCNC(=O)CCCOC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethoxypropyl group and amide/carbamate functionalities are recurring motifs in structurally related compounds. Below is a detailed comparison of N-(3-ethoxypropyl)-4-phenoxybutanamide with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
This compound C₁₅H₂₃NO₃ (inferred) Amide, phenoxy, ethoxypropyl Hypothesized pharmaceutical applications N/A
6,11-Di-O-methyl-4'-O-(N-(3-ethoxypropyl)carbamoyl)erythromycin A (10f) C₄₄H₇₅N₂O₁₆ Carbamate, macrolide, ethoxypropyl Antibacterial activity (74.6% yield)
(S)-4-Phenyl-N-(3-phenylaminopropyl)butanamide C₂₀H₂₅N₃O Amide, phenyl, aminoalkyl Potential CNS targeting due to aromaticity
(+)-N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide C₁₁H₂₃NO₄ Hydroxyamide, ethoxypropyl Cosmetic ingredient (no classified hazards)
N-(3-Ethoxypropyl)-4-amino-1,8-naphthalimide C₁₈H₂₂N₂O₃ Naphthalimide, ethoxypropyl Fluorescent tracking in hydrocarbons
6-(2-Aminoethoxy)-N-(3-ethoxypropyl)pyrimidin-4-amine C₁₁H₂₀N₄O₂ Pyrimidine, ethoxypropyl, amine Pharmacological research (e.g., nucleoside analogs)

Key Findings:

Biological Activity: The erythromycin derivative (10f) demonstrates antibacterial efficacy, suggesting that the ethoxypropyl-carbamate group may enhance drug delivery or target binding .

Physicochemical Properties: Phenoxy-containing compounds (e.g., the target compound and (S)-4-phenylbutanamide) exhibit increased lipophilicity, which may improve blood-brain barrier penetration . Ethoxypropyl-substituted naphthalimides () show solubility in alcohols, aligning with the target compound’s likely polarity .

Synthetic Feasibility :

  • High yields (74–85%) in erythromycin carbamate synthesis () and bicyclic amine purification () underscore the reliability of amidation and cyclodextrin complexation for ethoxypropyl-containing molecules.

Functional Group Impact :

  • Carbamates () and amides () exhibit distinct stability profiles: carbamates are more hydrolytically stable, whereas amides offer versatility in drug design .

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